molecular formula C25H25BrN2O4 B11093286 N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)-2-hydroxybenzamide

N-{1-[(4-bromophenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)-2-hydroxybenzamide

Cat. No.: B11093286
M. Wt: 497.4 g/mol
InChI Key: JOUGTWLXFJFNQA-UHFFFAOYSA-N
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Description

N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE is a complex organic compound with a molecular formula of C25H25BrN2O4. This compound is known for its unique structure, which includes a bromophenyl group, a cyclohexyl group, a furan ring, and a hydroxybenzamide moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the bromophenylcarbamoyl intermediate: This step involves the reaction of 4-bromophenyl isocyanate with cyclohexylamine to form the bromophenylcarbamoyl intermediate.

    Coupling with furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired compound.

    Hydroxybenzamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-(2-FURYL)-2-HYDROXYBENZAMIDE
  • N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-(2-FURYL)-2-PYRIDINECARBOXAMIDE

Uniqueness

N-{1-[(4-BROMOPHENYL)CARBAMOYL]CYCLOHEXYL}-N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)-2-hydroxybenzamide

InChI

InChI=1S/C25H25BrN2O4/c26-18-10-12-19(13-11-18)27-24(31)25(14-4-1-5-15-25)28(17-20-7-6-16-32-20)23(30)21-8-2-3-9-22(21)29/h2-3,6-13,16,29H,1,4-5,14-15,17H2,(H,27,31)

InChI Key

JOUGTWLXFJFNQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N(CC3=CC=CO3)C(=O)C4=CC=CC=C4O

Origin of Product

United States

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